1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
- Alkylation reactions using isopropyl halides and methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide can introduce the isopropyl and methyl groups at the desired positions on the pyrazole ring.
Attachment of the Sulfonamide Group:
- The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclohexyl-Pyrazine Moiety:
- The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction, followed by the attachment of the pyrazine ring via an etherification reaction using appropriate pyrazine derivatives and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
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Formation of the Pyrazole Ring:
- Starting with a suitable diketone or β-keto ester, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted pyrazole or pyrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases, including cancer, due to its unique structural features and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds, while the pyrazole and pyrazine rings can participate in π-π stacking interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the cyclohexyl-pyrazine moiety, making it less complex.
N-(4-(Pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide: Similar but without the isopropyl and methyl groups on the pyrazole ring.
Uniqueness: 1-Isopropyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is unique due to its combination of structural features, including the isopropyl and methyl groups on the pyrazole ring, the sulfonamide group, and the cyclohexyl-pyrazine moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-yl-N-(4-pyrazin-2-yloxycyclohexyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)18(13(3)21-23)27(24,25)22-15-5-7-16(8-6-15)26-17-11-19-9-10-20-17/h9-12,15-16,22H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHBIRLNJBKWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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